molecular formula C22H28N6O3 B2956140 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 887864-23-5

2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B2956140
CAS No.: 887864-23-5
M. Wt: 424.505
InChI Key: VMQKYVBBLXOCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It is a colorless solid, which melts near room temperature and has a faint odor .


Synthesis Analysis

In chemical laboratories, acetamide can be produced by dehydration of ammonium acetate . The reaction is as follows:

[NH4][CH3CO2] → CH3C(O)NH2 + H2O 


Chemical Reactions Analysis

The chemical reactions a compound undergoes largely depend on its functional groups. Acetamide, for example, can participate in typical amide reactions .


Physical and Chemical Properties Analysis

Acetamide has a molecular weight of 59.068 g/mol, a density of 1.159 g/cm3, a boiling point of 221.2 °C, and a melting point of 79 to 81 °C .

Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound is explored within the context of positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a selective radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcasing the potential for imaging translocator protein (18 kDa) with PET. This research emphasizes the compound's utility in diagnostic imaging and its contribution to understanding neurological conditions through in vivo visualization techniques. (Dollé et al., 2008).

Antimicrobial Activity

Studies have investigated the antimicrobial properties of related compounds. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, evaluating their antimicrobial agents. This research demonstrates the compound's role in developing new antimicrobial agents, highlighting its potential in addressing drug-resistant bacterial and fungal infections. (Bondock et al., 2008).

Green Chemistry in Drug Design

The application of green chemistry principles in drug design and discovery is exemplified by the synthesis of analgesic and antipyretic compounds. Reddy et al. (2014) present an environmentally friendly synthesis approach for derivatives related to paracetamol, indicating the compound's relevance in developing sustainable pharmaceuticals. (Reddy et al., 2014).

Molecular Imaging in Neurology

Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the brain, underscoring the compound's utility in neuroimaging and its potential for investigating neurological diseases and injuries through molecular imaging techniques. (Yui et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if the compound is a drug, its mechanism of action refers to its specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

Acetamide is combustible and generates toxic gas or fumes when heated. Exposure to Acetic acid amide may cause irritation to the mucous membranes, skin, and eyes. It can also cause corneal damage .

Properties

IUPAC Name

2-[9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-4-5-6-15-7-9-16(10-8-15)26-11-14(2)12-27-18-19(24-21(26)27)25(3)22(31)28(20(18)30)13-17(23)29/h7-10,14H,4-6,11-13H2,1-3H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQKYVBBLXOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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